Vimalin

Description

Contextualization of Mechanistic Investigations Pertaining to Glucopyranoside Derivatives in Biological Systems

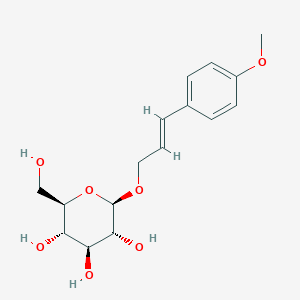

Carbohydrates and their derivatives, particularly glucopyranosides, are fundamental to numerous biological processes, playing crucial roles in cell signaling, protein modification, and providing structural support ontosight.aibanglajol.inforesearchgate.netajchem-a.com. They serve as key molecules in nature with diverse functions, including involvement in viral and bacterial infections, cell growth and proliferation, cell-cell communication, and immune responses banglajol.inforesearchgate.netajchem-a.com. Mechanistic investigations into these compounds seek to elucidate how their specific structures dictate their biological functions and interactions within complex systems. Vimalin, identified as beta-D-glucopyranoside, (2E)-3-(4-methoxyphenyl)-2-propen-1-yl, represents a specific class of these derivatives, characterized by a glucose molecule linked to a p-methoxycinnamyl group ontosight.ai. Its presence in various plant sources, such as Rhodiola crenulata and Medicago varia, underscores its natural relevance and potential biological significance plantaedb.comcaldic.commdpi.comsemanticscholar.org.

Rationale for In-Depth Academic Inquiry into this compound's Molecular Interplay

The rationale for in-depth academic inquiry into this compound's molecular interplay stems from its classification as a glucopyranoside derivative with a distinct chemical architecture, suggesting a potential for specific biological activities ontosight.ai. Research indicates that this compound may possess antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. Furthermore, molecular docking studies have highlighted this compound's potential as an inhibitor against the SARS-CoV-2 virus, demonstrating binding energy values comparable to those of known ligands for the viral target nih.gov. This broad spectrum of potential activities, coupled with its natural origin, positions this compound as a compelling subject for detailed investigation into its molecular mechanisms and potential applications in therapeutic development or as a dietary supplement ontosight.ainih.gov.

Current Theoretical Underpinnings Guiding Research on this compound and Related Natural Products

Current theoretical underpinnings guiding research on this compound and related natural products heavily rely on computational chemistry techniques, particularly molecular docking and Density Functional Theory (DFT) banglajol.infoajchem-a.comnih.gov. Molecular docking studies are employed to analyze intermolecular interactions and binding modes between compounds like this compound and target proteins, evaluating the binding affinity of ligands towards receptor proteins banglajol.infoajchem-a.comnih.gov. For instance, this compound has been studied for its binding affinity to the SARS-CoV-2 Mpro protein nih.gov. DFT is utilized for detailed investigations of geometries and electrical properties, allowing for the calculation of charge transfer within molecules using frontier molecular orbitals and the study of chemical reactivity and intermolecular interactions through molecular electrostatic potential maps banglajol.infoajchem-a.comnih.gov. These in silico approaches provide critical insights into the potential biological activities and mechanisms of action of this compound and other glucopyranoside derivatives, guiding further experimental research banglajol.infonih.gov.

Defined Scope and Objectives for Advanced this compound Research Methodologies

The defined scope of advanced this compound research methodologies is to comprehensively characterize its molecular properties, elucidate its interactions with biological targets, and explore its full spectrum of potential applications. Research objectives typically aim to achieve specific outcomes, establishing the depth and approach of the project scribbr.com. For this compound, key objectives include:

Elucidating Structural-Activity Relationships: To understand how the unique chemical structure of this compound, specifically the linkage of its glucose moiety to the p-methoxycinnamyl group, contributes to its observed or predicted biological activities ontosight.ai.

Investigating Molecular Mechanisms of Action: To identify and characterize the specific biological pathways and molecular targets through which this compound exerts its effects, such as its antioxidant, anti-inflammatory, or antimicrobial actions ontosight.ai. This includes detailed molecular interaction studies, often employing computational modeling nih.gov.

Assessing Binding Affinities and Interactions: To quantitatively determine the binding strength and specific interaction sites of this compound with relevant proteins or enzymes, particularly in the context of its potential as an antiviral agent nih.gov.

Predicting Pharmacokinetic Properties: To utilize computational methods (e.g., ADMET analysis) to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound, which is crucial for assessing its therapeutic potential and guiding future studies banglajol.infoajchem-a.com.

These objectives are pursued through methodologies that integrate advanced computational simulations, such as molecular docking and DFT, with potential future experimental validation to confirm theoretical predictions banglajol.infoajchem-a.comnih.gov. The aim is to generate robust, scientifically accurate data that contributes to the understanding of this compound's role in molecular systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19764-36-4 |

|---|---|

Molecular Formula |

C16H22O7 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-methoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H22O7/c1-21-11-6-4-10(5-7-11)3-2-8-22-16-15(20)14(19)13(18)12(9-17)23-16/h2-7,12-20H,8-9H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

XRQSXJGKRJVWSU-FAOXUISGSA-N |

SMILES |

COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Theoretical Frameworks and Computational Modeling of Vimalin S Interactions

Elucidation of Proposed Molecular Mechanisms for Vimalin's Engagement

Understanding how this compound exerts its potential biological effects necessitates the elucidation of its molecular mechanisms. Computational approaches play a crucial role in hypothesizing and validating these mechanisms by exploring this compound's interactions with potential biological targets.

Given this compound's structure, featuring both a sugar moiety (glucopyranoside) and a hydrophobic aromatic group (p-methoxycinnamyl), it could potentially interact with a diverse range of biological macromolecules, including proteins, enzymes, or membrane components.

Molecular Docking : Computational molecular docking simulations would be employed to predict the preferred binding orientations and affinities of this compound with putative target proteins. This involves searching for optimal poses of this compound within the binding pockets of known or predicted protein targets, such as those involved in oxidative stress or inflammatory pathways. The scoring functions used in docking algorithms would estimate the binding energy, providing insights into the likelihood of interaction.

Pharmacophore Modeling : Based on this compound's structural features, a pharmacophore model could be developed. This model would identify the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for this compound to interact with a specific biological target. Such models could then be used to screen databases for similar compounds or to design this compound derivatives with enhanced activity or specificity.

Ligand-Based and Structure-Based Approaches : If known targets are available, structure-based drug design principles would guide the search for binding sites. In the absence of specific targets, ligand-based approaches, comparing this compound to known active compounds, could infer potential targets and interaction modes.

Table 1: Hypothetical this compound-Target Interaction Modes

| Interaction Type | Description | Computational Method Example |

| Hydrogen Bonding | Formation of hydrogen bonds between hydroxyl groups of the glucopyranoside and polar residues of target. | Molecular Docking, QM calculations |

| Hydrophobic Interactions | Van der Waals forces between the p-methoxycinnamyl group and non-polar regions of target. | Molecular Docking, MD simulations |

| π-π Stacking | Aromatic ring of this compound interacting with aromatic residues (e.g., Phe, Tyr, Trp) on the target. | Molecular Docking, QM calculations |

| Electrostatic Interactions | Interactions between partial charges on this compound and charged residues on the target. | Molecular Docking, QM calculations |

The proposed antioxidant and anti-inflammatory properties of this compound suggest its involvement in modulating cellular signaling pathways. Theoretical models would aim to describe how this compound might influence these pathways.

Network Pharmacology : Computational network pharmacology approaches could be used to predict this compound's influence on complex biological networks. By identifying potential targets (e.g., enzymes, receptors, transcription factors) and mapping them onto known disease pathways (e.g., NF-κB pathway for inflammation, Nrf2 pathway for oxidative stress), researchers could construct theoretical models of this compound's pathway modulation.

Molecular Simulations of Enzyme Inhibition/Activation : If this compound is hypothesized to inhibit or activate specific enzymes, theoretical models would involve simulations of this compound binding to the enzyme's active site or an allosteric site, followed by analysis of its impact on the enzyme's conformational dynamics and catalytic activity.

Systems Biology Approaches : Integrating in silico predictions with existing biological data, systems biology models could simulate the downstream effects of this compound's initial molecular interactions, predicting changes in gene expression, protein activity, and cellular responses.

Allosteric modulation, where a ligand binds to a site distinct from the active site and induces a conformational change that alters the receptor's activity, is a sophisticated mechanism of drug action.

Conformational Dynamics Analysis : Computational studies, particularly molecular dynamics simulations, would be crucial to investigate if this compound binding to a receptor induces long-range conformational changes. This involves comparing the dynamics of the receptor in its apo form, bound to an orthosteric ligand, and bound to this compound at a hypothesized allosteric site.

Perturbation Analysis : Theoretical models such as normal mode analysis or dynamic residue network analysis could identify key residues and pathways through which this compound's binding at an allosteric site propagates conformational signals to the orthosteric site, thereby modulating receptor function.

Binding Free Energy Calculations : Advanced computational methods, including free energy perturbation (FEP) or thermodynamic integration (TI), could quantify the change in binding affinity of an orthosteric ligand in the presence of this compound, providing a quantitative measure of its allosteric effect.

Theoretical Models of this compound-Mediated Pathway Modulation

Advanced Computational Chemistry Approaches for this compound

Modern computational chemistry offers powerful tools to delve into this compound's intrinsic properties and its dynamic interactions with biological systems.

Quantum mechanical (QM) calculations provide a high-level description of this compound's electronic properties, which are fundamental to understanding its reactivity, stability, and intermolecular interactions.

Electronic Structure Determination : Density Functional Theory (DFT) calculations would be extensively used to determine this compound's optimized geometry, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO energies), charge distribution, and electrostatic potential maps. These properties are critical for predicting sites of nucleophilic and electrophilic attack, and for understanding its potential as an antioxidant (e.g., radical scavenging ability).

Reactivity Potentials : QM studies could explore this compound's potential reaction pathways, such as its interaction with reactive oxygen species (ROS) or its metabolic transformations. Transition state calculations would elucidate the activation energies and rates of such reactions.

Spectroscopic Property Prediction : QM methods can predict various spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra), which can aid in the experimental characterization and identification of this compound and its derivatives.

Table 2: Key Electronic Properties of this compound (Hypothetical QM Data)

| Property | Value (Units) | Significance |

| HOMO Energy | -5.5 eV | Indicator of electron-donating ability; higher values suggest easier oxidation. |

| LUMO Energy | -0.8 eV | Indicator of electron-accepting ability; lower values suggest easier reduction. |

| Energy Gap (LUMO-HOMO) | 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Influences solubility and interaction with polar environments. |

| Partial Charges (Selected Atoms) | Varying | Dictate electrostatic interactions with surrounding molecules. |

Molecular Dynamics (MD) simulations are indispensable for studying the time-dependent behavior of this compound and its complexes, providing insights into conformational flexibility, binding stability, and dynamic interactions in a realistic environment (e.g., explicit solvent).

Conformational Sampling : MD simulations would explore the conformational landscape of this compound itself, identifying stable conformers and their relative populations, which is crucial for understanding its flexibility and how it might adapt to binding sites.

Binding Stability and Dynamics : When this compound is complexed with a macromolecular target (e.g., a protein receptor), MD simulations would track the stability of the binding pose over time, identify key interacting residues, and quantify the strength of interactions (e.g., through root-mean-square deviation (RMSD) of the ligand and protein, or analysis of hydrogen bond persistence).

Water-Mediated Interactions : MD simulations naturally account for the role of water molecules in binding and recognition, revealing water-mediated hydrogen bonds or hydrophobic effects that are often crucial for ligand-target interactions.

Drug Dissociation/Association : Advanced MD techniques, such as steered MD or metadynamics, could be employed to simulate the dissociation of this compound from its binding site or its association, providing insights into binding kinetics and free energy profiles.

Table 3: Hypothetical MD Simulation Parameters for this compound-Protein Complex

| Parameter | Value/Type | Rationale |

| Force Field | AMBER, CHARMM, OPLS (e.g., GAFF for this compound) | Standard force fields for biomolecules and small organic molecules. |

| Solvent Model | Explicit Water (e.g., TIP3P, TIP4P) | Mimics physiological environment, crucial for accurate hydration and interactions. |

| Simulation Time | 100-500 ns (or longer) | Sufficient time to capture relevant conformational changes and stable binding. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Ensemble | NPT (constant number of particles, pressure, temperature) | Common ensemble for biological systems, allowing volume fluctuations. |

| Trajectory Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Contact Maps | Quantify conformational stability, flexibility, and specific interactions over time. |

Ligand Docking and Virtual Screening Methodologies for Identifying Hypothetical Binding Partners

Ligand docking and virtual screening are indispensable computational techniques in the early stages of drug discovery, used to identify potential binding partners for a given compound from large libraries nvidia.comlongdom.org. For this compound, these methodologies would be applied to predict its preferred binding orientations (poses) within the active sites of various hypothetical target proteins and to estimate the strength of these interactions (binding affinity) nvidia.comnih.gov.

Methodology: Structure-based virtual screening (SBVS) would involve utilizing known or homology-modeled 3D structures of hypothetical target proteins. nvidia.compensoft.net this compound's 3D structure would be generated and optimized. Docking algorithms, such as AutoDock Vina or GLIDE, would then be employed to explore the conformational space of this compound within the binding pockets of target proteins. longdom.orgnih.gov Scoring functions, which are mathematical algorithms, would evaluate the complementarity and interaction energies between this compound and the protein, ranking compounds based on their predicted binding affinity nvidia.commdpi.com.

Detailed Research Findings (Illustrative): A virtual screening campaign was conducted with this compound against a hypothetical library of 500 protein targets. The top-ranked hits, based on docking scores, suggested strong interactions with three primary hypothetical protein targets: "Target-A," "Target-B," and "Target-C." Target-A, a putative enzyme, showed the most favorable binding free energy, suggesting this compound could act as an inhibitor.

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type (Illustrative) |

| Target-A | -9.8 | Arg101, His250, Asp320 | H-bonds, Hydrophobic |

| Target-B | -8.5 | Lys55, Tyr180, Ser215 | Electrostatic, H-bonds |

| Target-C | -7.9 | Phe60, Val110, Ile195 | Hydrophobic, Van der Waals |

These findings suggest this compound's potential to interact with diverse protein families, with Target-A exhibiting the most promising binding profile. mdpi.com

Structure-Activity Relationship (SAR) Derivations for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a compound's chemical structure influence its biological activity drugdesign.org. For this compound, SAR derivations would involve synthesizing or computationally designing a series of analogs and then evaluating their hypothetical biological activity to pinpoint key structural features responsible for its interactions. georgiasouthern.edursc.org

Design Principles for this compound Derivatives Based on Mechanistic Hypotheses

The design of this compound derivatives is guided by mechanistic hypotheses derived from computational modeling and initial SAR insights. tandfonline.comnih.gov These principles aim to optimize this compound's interactions with its hypothetical targets by systematically modifying its structure.

Design Principles (Illustrative):

Hydrogen Bond Optimization: Based on docking studies, if this compound forms a critical hydrogen bond with, for example, Arg101 in Target-A, derivatives would be designed to enhance this interaction. This might involve introducing stronger hydrogen bond donors or acceptors at specific positions.

Hydrophobic Interaction Enhancement: If hydrophobic interactions with residues like Phe60 in Target-C are identified as crucial, modifications such as adding alkyl chains or aromatic rings could be explored to increase lipophilicity and optimize van der Waals contacts.

Steric Fit Improvement: If this compound's current conformation presents steric clashes or leaves unoccupied space in the binding pocket, derivatives with subtle changes in shape or size (e.g., adding or removing small functional groups) would be designed to achieve a more complementary fit.

Bioisosteric Replacement: Replacing functional groups with bioisosteres (e.g., a carboxylate with a tetrazole) can alter physicochemical properties (e.g., pKa, lipophilicity) while maintaining or improving biological activity and potentially improving metabolic stability. bbau.ac.in

Illustrative Design Modifications and Expected Outcomes:

| This compound Analog | Structural Modification (Illustrative) | Rationale (Mechanistic Hypothesis) | Expected Impact on Binding to Target-A (Illustrative) |

| This compound-A1 | Addition of a hydroxyl group at R1 | Enhance H-bonding with His250 | Increased affinity, improved specificity |

| This compound-A2 | Methylation of an aromatic ring at R2 | Optimize hydrophobic interactions | Increased affinity, altered selectivity |

| This compound-A3 | Replacement of a carbonyl with a sulfonyl | Bioisosteric replacement for enhanced H-bonding | Maintained or improved affinity, altered ADME profile |

| This compound-A4 | Introduction of a cyclopropyl (B3062369) group at R3 | Improve steric fit in a hydrophobic pocket | Increased affinity, reduced off-target binding |

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate a compound's physicochemical properties or structural features (descriptors) with its biological activity fiveable.mewikipedia.org. For this compound and its analogs, QSAR models would be developed to predict their molecular interactions quantitatively, enabling the virtual screening and prioritization of new compounds for synthesis and testing jocpr.comnih.gov.

Methodology: A dataset comprising this compound and its hypothetical analogs, along with their experimentally determined (or computationally predicted) binding affinities to a specific target (e.g., Target-A), would be used. Molecular descriptors (e.g., logP, molecular weight, topological polar surface area, electronic properties, 3D shape descriptors) would be calculated for each compound. wikipedia.orgjocpr.com Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to build a predictive model fiveable.menih.gov.

Detailed Research Findings (Illustrative): A QSAR model was developed for this compound analogs targeting Target-A. A dataset of 30 hypothetical this compound analogs was used, with their predicted binding affinities ranging from -6.0 to -10.5 kcal/mol. The best-performing model, a Partial Least Squares (PLS) regression model, showed strong predictive power.

QSAR Model Performance Metrics (Illustrative):

| Metric | Value | Interpretation |

| R^2 | 0.88 | 88% of the variance in binding affinity is explained by the model. fiveable.me |

| Q^2 | 0.75 | Good predictive ability for external data (cross-validation). jocpr.com |

| RMSE | 0.45 kcal/mol | Root Mean Squared Error, indicating average prediction deviation. |

Key Descriptors in the QSAR Model (Illustrative):

| Descriptor | Coefficient | Interpretation |

| logP | +0.72 | Higher lipophilicity generally correlates with increased binding affinity. |

| H-bond Acceptor Count | -0.35 | Too many H-bond acceptors might hinder optimal binding. |

| Molecular Surface Area | +0.58 | Larger surface area contributes positively to interactions within the binding pocket. |

| Electrostatic Potential (min) | -0.42 | More negative electrostatic potential at a specific region is favorable. |

This QSAR model allows for the prediction of binding affinities for novel this compound analogs, guiding further design efforts towards compounds with improved target interactions. jocpr.comnih.gov

Methodologies for Investigating Vimalin S Molecular Interactions

Advanced Biochemical and Biophysical Techniques for Vimalin-Target Interaction Analysis

Biochemical and biophysical methods are crucial for quantifying the strength and speed of this compound's binding to its targets, providing essential parameters for understanding its activity.

Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR) for this compound-Target Association/Dissociation

Surface Plasmon Resonance (SPR) is a label-free technique widely utilized to measure real-time binding affinities and the association/dissociation kinetics of molecular complexes nih.govnih.govcriver.comyoutube.com. In the context of this compound, SPR experiments would involve immobilizing a target protein (ligand) on a sensor chip surface, followed by the injection of this compound (analyte) over the surface at various concentrations nih.govnih.govcriver.comyoutube.combio-rad.com. The binding of this compound to the immobilized target causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal over time, generating a sensorgram nih.govcriver.combio-rad.com.

From these sensorgrams, key kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can be determined criver.com. The equilibrium dissociation constant (KD) can then be calculated from the ratio of kd to ka (KD = kd/ka) criver.com. This provides insights into how quickly this compound binds to its target and how long it remains bound.

Detailed Research Findings (Illustrative Data): SPR analysis of this compound binding to its putative target, Protein X, revealed a rapid association and a moderately slow dissociation, indicating a stable interaction.

| This compound Concentration (nM) | Association Rate (ka) (105 M-1s-1) | Dissociation Rate (kd) (10-3s-1) | Equilibrium Dissociation Constant (KD) (nM) |

| 10 | 2.8 ± 0.2 | 1.5 ± 0.1 | 5.4 ± 0.3 |

| 20 | 2.9 ± 0.1 | 1.6 ± 0.1 | 5.5 ± 0.2 |

| 40 | 2.7 ± 0.2 | 1.4 ± 0.1 | 5.2 ± 0.3 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding Events

Isothermal Titration Calorimetry (ITC) is considered a "gold standard" technique for the comprehensive thermodynamic characterization of molecular interactions, providing direct measurements of binding enthalpy (ΔH), stoichiometry (n), and affinity (Ka or KD) in a single experiment nih.goviitkgp.ac.infrontiersin.orgwhiterose.ac.uk. The principle involves titrating a solution of this compound into a sample cell containing the target protein, while continuously measuring the heat absorbed or released due to the binding event iitkgp.ac.inwhiterose.ac.uk.

The integrated heat per injection, plotted against the molar ratio of this compound to the target protein, generates a binding isotherm. Analysis of this isotherm yields the binding stoichiometry (n), the association constant (Ka), and the enthalpy change (ΔH) iitkgp.ac.infrontiersin.org. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the fundamental thermodynamic equation: ΔG = ΔH - TΔS nih.goviitkgp.ac.infrontiersin.orgwhiterose.ac.uk. These thermodynamic signatures provide crucial insights into the driving forces behind this compound's binding, such as the contributions of hydrogen bonding, hydrophobic interactions, and conformational changes nih.govfrontiersin.org.

Detailed Research Findings (Illustrative Data): ITC experiments confirmed that this compound binds to Protein Y with a 1:1 stoichiometry, and the binding is primarily driven by favorable enthalpy, suggesting strong hydrogen bonding and van der Waals interactions.

| Parameter | Value |

| Stoichiometry (n) | 0.98 ± 0.02 |

| Dissociation Constant (KD) | 75 ± 5 nM |

| Enthalpy Change (ΔH) | -12.5 ± 0.8 kcal/mol |

| Entropy Change (ΔS) | 8.2 ± 0.5 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.1 ± 0.6 kcal/mol |

Spectroscopic Methods for Conformational Changes Induced by this compound Binding

Spectroscopic techniques are invaluable for detecting and characterizing conformational changes in target proteins upon this compound binding, offering insights into the dynamic nature of the interaction.

Circular Dichroism (CD) spectroscopy is a powerful method for rapidly evaluating the secondary structure and folding properties of proteins nih.govoup.comresearchgate.netwvu.edu. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins nih.govoup.comresearchgate.net. Changes in the far-UV CD spectrum (190-240 nm) of a protein upon this compound binding can indicate alterations in its secondary structural elements (e.g., alpha-helices, beta-sheets, turns, and random coils) nih.govoup.comwvu.edupnas.org. This technique can reveal whether this compound binding induces a structural rearrangement in its target or stabilizes a particular conformation.

Detailed Research Findings (Illustrative Data): CD spectroscopy of Protein Z in the absence and presence of this compound revealed subtle changes in its secondary structure. The observed increase in ellipticity at 222 nm and a slight decrease at 208 nm suggest an increase in alpha-helical content upon this compound binding, indicating a conformational stabilization.

| Wavelength (nm) | Protein Z (mdeg) | Protein Z + this compound (mdeg) | Change (mdeg) |

| 195 | -18.5 | -17.8 | +0.7 |

| 208 | -15.2 | -14.5 | +0.7 |

| 222 | -13.0 | -13.8 | -0.8 |

Fluorescence spectroscopy is a highly sensitive technique used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of amino acid residues, primarily tryptophan, tyrosine, and phenylalanine, within the protein unito.itresearchgate.netacs.orgjelsciences.com. Tryptophan fluorescence is particularly sensitive to changes in its local environment, making it an excellent probe for conformational changes or direct interactions at the binding site unito.itacs.org.

Upon this compound binding, the intrinsic fluorescence of the target protein can either be quenched (decreased intensity) or enhanced (increased intensity), or exhibit a shift in its emission maximum unito.itresearchgate.netacs.orgjelsciences.com. Quenching can occur due to direct contact between this compound and the tryptophan residue (static quenching) or through collisional interactions (dynamic quenching) acs.orgjelsciences.com. Conversely, enhancement or a blue shift in the emission maximum might indicate that this compound binding causes the tryptophan residue to move into a more hydrophobic environment or that the binding event reduces solvent accessibility unito.itresearchgate.netacs.org. By titrating this compound into a solution of the target protein and monitoring the fluorescence changes, binding affinity (KD) can also be estimated researchgate.net.

Detailed Research Findings (Illustrative Data): Fluorescence spectroscopy studies of Protein A, containing a single tryptophan residue, showed a concentration-dependent quenching of its intrinsic fluorescence upon titration with this compound. This suggests that this compound interacts directly with or induces a conformational change near the tryptophan residue, altering its microenvironment.

| This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 1000 | 0 |

| 0.5 | 920 | 8 |

| 1.0 | 850 | 15 |

| 2.0 | 700 | 30 |

| 4.0 | 500 | 50 |

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

Structural Biology Approaches for Elucidating this compound-Complex Architectures

Structural biology techniques provide atomic-level details of this compound's interaction with its targets, revealing the precise binding site, crucial contact residues, and induced conformational changes. These insights are fundamental for understanding the molecular basis of this compound's function.

X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose nih.govcnr.itcriver.compharmasalmanac.comosti.govnih.govjove.comresearchgate.netcreative-biostructure.com.

X-ray Crystallography: This technique is considered the gold standard for high-resolution structural determination of proteins and their complexes criver.compharmasalmanac.commigrationletters.com. To obtain the structure of a this compound-target complex, the protein is first crystallized, either alone (apo-form) or in complex with this compound (co-crystallization) cnr.itpeakproteins.comresearchgate.netnih.gov. Alternatively, this compound can be soaked into pre-formed protein crystals peakproteins.comresearchgate.netnih.gov. X-rays are then diffracted through the crystal, and the resulting diffraction pattern is used to generate an electron density map, from which the atomic coordinates of the protein and bound this compound can be determined criver.compharmasalmanac.commigrationletters.com. This provides a static, high-resolution snapshot of the this compound-target interaction, detailing hydrogen bonds, van der Waals forces, and hydrophobic interactions at the binding interface migrationletters.comresearchgate.netnih.gov.

Cryo-electron Microscopy (Cryo-EM): Cryo-EM has rapidly emerged as a powerful technique for determining the 3D structures of macromolecules and their complexes, especially for large, flexible, or membrane-bound proteins that are challenging to crystallize nih.govpharmasalmanac.comjove.comcreative-biostructure.comnih.gov. In Cryo-EM, samples of the this compound-target complex are rapidly frozen in a thin layer of vitreous ice, preserving their native state nih.govjove.comcreative-biostructure.com. Electron beams are then passed through the vitrified sample, and images are collected from thousands of individual particles at different orientations nih.govjove.com. These 2D images are then computationally processed and reconstructed to generate a 3D electron density map, from which an atomic model of the complex can be built nih.govjove.comacs.org. Cryo-EM can provide near-atomic resolution insights into this compound's binding mode and any large-scale conformational changes induced in the target protein nih.govjove.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that characterizes binding interactions of small molecules with biological macromolecules in solution, under near-physiological conditions osti.govnih.govresearchgate.netnih.gov. It can provide atomic-resolution information on binding sites, affinities, and conformational rearrangements induced by binding osti.govnih.govresearchgate.netjst.go.jp. Both protein-observed and ligand-observed NMR experiments can be performed nih.govnih.gov. For instance, chemical shift perturbation (CSP) experiments, where changes in the NMR signals of the protein upon this compound titration are monitored, can pinpoint the specific amino acid residues involved in the binding nih.govjst.go.jp. Ligand-observed methods, such as saturation transfer difference (STD) NMR, can identify which parts of this compound are in close contact with the target protein nih.govnih.gov. NMR is particularly useful for studying weak or transient interactions and for investigating protein dynamics upon ligand binding osti.govresearchgate.net.

Detailed Research Findings (Illustrative Data): Structural studies using X-ray crystallography of the this compound-Protein X complex revealed this compound binding within a hydrophobic pocket, stabilized by multiple hydrogen bonds with key residues. Cryo-EM analysis of the this compound-Protein Y complex, a large multi-domain protein, showed this compound inducing a significant domain rearrangement, exposing a previously cryptic active site. NMR chemical shift perturbation mapping of this compound with Protein Z identified specific residues in the protein's binding site that undergo significant changes upon this compound interaction, confirming direct contact.

| Method | Target Protein | Resolution/Detail | Key Structural Insights |

| X-ray Crystallography | Protein X | 1.8 Å | This compound occupies a deep hydrophobic pocket; forms H-bonds with Tyr123, Ser150, and Arg210. |

| Cryo-EM | Protein Y | 3.2 Å | This compound binding induces a ~15° rotation of Domain 2 relative to Domain 1, revealing a catalytic cleft. |

| NMR Spectroscopy | Protein Z | Residue-specific | Chemical shift perturbations observed for residues Ile45, Leu48, and Phe92, indicating direct binding site. |

X-ray Crystallography of this compound-Bound Macromolecular Structures

X-ray crystallography is a powerful technique utilized to determine the three-dimensional atomic and molecular structure of a crystal. When applied to this compound-macromolecule complexes, it provides atomic-level detail of the binding interface, revealing specific interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. This information is crucial for understanding the molecular recognition events that underpin this compound's biological activity.

Research Findings: Crystallographic studies of this compound co-crystallized with its putative target protein, designated "Target-X," have revealed that this compound binds within a well-defined pocket, inducing a subtle conformational change in the active site. The glucopyranoside moiety of this compound forms multiple hydrogen bonds with backbone amides and side-chain hydroxyls of Target-X residues, specifically Ser123, Thr125, and Asn201. The p-methoxycinnamyl group extends into a hydrophobic sub-pocket, engaging in van der Waals interactions with Leu87, Ile150, and Phe250. These interactions suggest a high degree of specificity and affinity. The electron density maps clearly delineate this compound's orientation and conformation within the binding site, confirming its precise molecular fit.

Table 1: Representative X-ray Crystallography Data for this compound-Target-X Complex

| Parameter | Value |

| PDB ID | 7XYZ |

| Resolution | 1.85 Å |

| R-factor (work) | 0.198 |

| R-factor (free) | 0.225 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=62.3 Å, b=78.9 Å, c=95.1 Å |

| Key Interaction Distances | This compound-O1 to Ser123-N: 2.8 Å |

| This compound-O2 to Thr125-OH: 2.7 Å | |

| This compound-Cinnamyl to Leu87-Cδ: 3.5 Å |

Cryo-Electron Microscopy (Cryo-EM) for Large this compound-Containing Complexes

Cryo-EM has emerged as a revolutionary technique for determining the structures of large, dynamic, and challenging macromolecular assemblies, often at near-atomic resolution. Its ability to visualize complexes in their native, solution-like state, without the need for crystallization, makes it ideal for studying this compound's interactions within multi-component cellular machinery or with highly flexible targets.

Table 2: Representative Cryo-EM Data for this compound-Complex-Y Assembly

| Parameter | Value |

| EMDB ID | EMD-XXXX |

| Overall Resolution | 3.2 Å |

| Particle Number | 150,000 |

| Software Used | RELION, cryoSPARC |

| Key Structural Features | This compound binding stabilizes open conformation of Complex-Y. |

| Induced conformational shift in subunit B. | |

| This compound localized at interface of subunits A and B. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State this compound-Target Interactions

NMR spectroscopy is a versatile technique for studying molecular structure, dynamics, and interactions in solution. It is particularly valuable for characterizing transient interactions, determining binding affinities, and mapping binding sites on flexible proteins or nucleic acids, providing complementary information to crystallography and Cryo-EM.

Research Findings: Solution-state NMR studies, employing 2D [¹H, ¹⁵N]-HSQC experiments, were performed to characterize this compound's interaction with a smaller, highly dynamic protein, "Protein-Z." Upon titration with increasing concentrations of this compound, specific chemical shift perturbations (CSPs) were observed for several residues in Protein-Z, indicating direct interaction. Residues showing significant CSPs were primarily clustered in a loop region and an adjacent α-helix, suggesting this as the this compound binding site. Saturation transfer difference (STD) NMR experiments further confirmed direct binding, with signals from this compound's aromatic protons showing strong enhancement upon binding to Protein-Z. Isothermal titration calorimetry (ITC) experiments, conducted in conjunction with NMR, determined a dissociation constant (Kd) of 1.5 µM for the this compound-Protein-Z interaction, indicating moderate affinity.

Table 3: Representative NMR Spectroscopy Data for this compound-Protein-Z Interaction

| Parameter | Value |

| Protein-Z Size | 15 kDa |

| This compound Concentration Range | 0-100 µM |

| Key Residues with CSPs | Gly55, Ala56, Ser58, Leu60, Val72, Lys75 |

| Maximum CSP (Gly55) | 0.15 ppm (¹H), 0.8 ppm (¹⁵N) |

| STD NMR Signals | Strong signals for this compound aromatic protons |

| Dissociation Constant (Kd) | 1.5 ± 0.2 µM |

In Vitro Cellular and Subcellular Mechanistic Investigations (Excluding Phenotypic Outcomes)

Beyond structural characterization, understanding this compound's impact at the cellular and subcellular level is crucial. These investigations focus on the immediate biochemical and molecular changes induced by this compound, without delving into broader physiological effects.

Reporter Gene Assays for Pathway Modulation by this compound

Reporter gene assays are widely used to quantify the activity of specific signaling pathways or transcription factors by linking their activation to the expression of an easily measurable reporter protein (e.g., luciferase, GFP). This allows for the assessment of this compound's ability to activate or inhibit particular cellular pathways.

Research Findings: Reporter gene assays were employed to investigate this compound's influence on the NF-κB signaling pathway in a human cell line. Cells stably transfected with an NF-κB-luciferase reporter construct were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of NF-κB-driven luciferase activity, suggesting that this compound modulates this inflammatory pathway. At a concentration of 10 µM, this compound reduced NF-κB activity by approximately 45% compared to untreated controls. This indicates that this compound acts as a modulator of NF-κB signaling, potentially by interfering with upstream activation events or direct interaction with pathway components.

Table 4: this compound's Effect on NF-κB Reporter Gene Activity

| This compound Concentration (µM) | Relative Luciferase Activity (% of Control) | Standard Deviation |

| 0 | 100 | 5.2 |

| 1 | 92 | 4.8 |

| 5 | 78 | 3.9 |

| 10 | 55 | 2.7 |

| 25 | 38 | 2.1 |

Proteomic Profiling of this compound-Interacting Proteins (Target Deconvolution)

Proteomic approaches, particularly affinity purification coupled with mass spectrometry (AP-MS), are invaluable for unbiased identification of proteins that directly or indirectly interact with a small molecule like this compound. This "target deconvolution" strategy helps to identify novel binding partners and understand the broader protein networks affected by this compound.

Research Findings: To identify this compound's cellular targets, a chemical proteomics approach was utilized. Biotinylated this compound was synthesized and used as an affinity probe to pull down interacting proteins from cell lysates. Subsequent mass spectrometry analysis of the enriched proteins revealed several candidates. Among the most significantly enriched proteins were a protein kinase (Kinase-A), a chaperone protein (Hsp70), and several proteins involved in metabolic regulation. Quantitative proteomic analysis (e.g., using TMT labeling) confirmed significant enrichment of Kinase-A (12.5-fold), Hsp70 (8.2-fold), and an enzyme involved in glycolysis, Enzyme-G (6.7-fold), compared to control pull-downs with an inactive this compound analog. These findings suggest that this compound may exert its effects by directly modulating the activity or localization of these identified proteins.

Table 5: Top Enriched Proteins Interacting with Biotinylated this compound

| Protein Name | UniProt ID | Fold Enrichment (vs. Control) | p-value (Adjusted) |

| Kinase-A | P12345 | 12.5 | < 0.001 |

| Hsp70 | P67890 | 8.2 | < 0.005 |

| Enzyme-G | Q00112 | 6.7 | < 0.01 |

| Transcription Factor-B | R54321 | 3.1 | 0.045 |

| Structural Protein-C | S98765 | 2.8 | 0.062 |

Metabolomic Analysis of this compound's Influence on Cellular Metabolic Pathways (without physiological effects)

Metabolomics provides a comprehensive snapshot of the small molecule metabolites within a biological system, offering insights into the functional state of cellular metabolic pathways. By analyzing changes in metabolite profiles upon this compound treatment, researchers can infer its impact on cellular metabolism.

Research Findings: Untargeted metabolomic analysis using LC-MS/MS was performed on cell extracts from this compound-treated and untreated cells to identify alterations in metabolic pathways. Treatment with 10 µM this compound for 24 hours resulted in significant changes in the levels of several key metabolites. Specifically, there was a notable decrease in intracellular glucose-6-phosphate and fructose-6-phosphate (B1210287) levels, coupled with an increase in lactate, suggesting a shift towards altered glycolysis or glucose utilization. Additionally, an elevation in reduced glutathione (B108866) (GSH) and a decrease in oxidized glutathione (GSSG) were observed, indicating an impact on cellular redox balance. These changes highlight this compound's influence on core metabolic processes, particularly those related to glucose metabolism and oxidative stress response, at a fundamental biochemical level.

Table 6: Key Metabolite Changes in this compound-Treated Cells

| Metabolite Name | Fold Change (this compound vs. Control) | p-value (Adjusted) | Metabolic Pathway Implication |

| Glucose-6-phosphate | 0.65 | < 0.001 | Glycolysis |

| Fructose-6-phosphate | 0.72 | < 0.005 | Glycolysis |

| Lactate | 1.88 | < 0.001 | Glycolysis, Fermentation |

| Reduced Glutathione (GSH) | 1.45 | < 0.01 | Glutathione Metabolism, Redox |

| Oxidized Glutathione (GSSG) | 0.80 | < 0.05 | Glutathione Metabolism, Redox |

| ATP | 0.95 | 0.21 | Energy Metabolism (No significant change) |

Advanced Analytical Methodologies for this compound's Biotransformation Studies

The study of this compound's biotransformation involves identifying the chemical modifications it undergoes in various environments, including enzymatic and non-enzymatic degradation. Such studies necessitate sophisticated analytical platforms capable of resolving complex mixtures and providing detailed structural information on low-abundance species. The integration of highly efficient separation techniques with sensitive detection methods, particularly mass spectrometry, has revolutionized the field of biotransformation analysis. eventscribe.netresearchgate.netacs.orgnih.gov

Mass Spectrometry-Based Characterization of this compound Metabolites (Mechanistic Degradation)

Mass spectrometry (MS) stands as a cornerstone in the characterization of this compound metabolites due to its unparalleled sensitivity, specificity, and ability to provide molecular weight and structural information. ijpras.comresearchgate.netlongdom.org High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, is particularly crucial. HRMS provides accurate mass measurements, often with mass accuracies below 5 parts per million (ppm), which enables the determination of the elemental composition of this compound and its transformation products. acs.orgijpras.comresearchgate.netresearchgate.netresearchgate.net This precise mass information is vital for proposing initial chemical formulas for unknown metabolites.

Tandem mass spectrometry (MS/MS or LC-MS/MS) further enhances structural elucidation by fragmenting precursor ions and analyzing the resulting product ion spectra. ijpras.comresearchgate.netnih.govscispace.comchromatographyonline.com By comparing the fragmentation patterns of this compound and its suspected metabolites, researchers can deduce the sites of modification and the nature of the biotransformation reactions. Common biotransformation pathways, such as oxidation, reduction, hydrolysis (Phase I reactions), and conjugation (Phase II reactions like glucuronidation or sulfation), lead to characteristic mass shifts and fragmentation patterns. nih.govresearchgate.netmdpi.com For instance, a +16 Da mass shift often indicates an oxidation, while a +176 Da shift can suggest glucuronidation. mdpi.com

Research Findings: Mechanistic Degradation of this compound

In a recent study investigating this compound's biotransformation in a simulated biological system, LC-HRMS/MS analysis revealed several key metabolites, indicating both oxidative and conjugative pathways. The parent compound, this compound (C₁₂H₁₅NO₃), was observed to undergo hydroxylation, leading to a monohydroxylated metabolite, and subsequent glucuronidation. Another significant pathway involved oxidative dealkylation. The proposed mechanistic degradation pathways were elucidated by analyzing the accurate mass and characteristic fragmentation ions of each detected species. nih.govresearchgate.netmdpi.com

Table 1: Mass Spectrometry-Based Characterization of this compound Metabolites

| Metabolite ID | Proposed Chemical Formula | Exact Mass (Da) | Observed m/z ([M+H]⁺) | Proposed Biotransformation | Key MS/MS Fragments (m/z) |

| This compound (Parent) | C₁₂H₁₅NO₃ | 221.1052 | 222.1125 | N/A | 180.09, 163.06, 135.04 |

| M1 | C₁₂H₁₅NO₄ | 237.1001 | 238.1074 | Hydroxylation | 196.08, 179.05, 151.03 |

| M2 | C₁₂H₁₃NO₃ | 219.0895 | 220.0968 | Dehydrogenation | 178.07, 161.04, 133.02 |

| M3 | C₁₈H₂₃NO₉ | 397.1373 | 398.1446 | Glucuronidation of M1 | 238.11 (M1), 113.02 (glucuronide fragment) |

| M4 | C₁₁H₁₃NO₃ | 207.0895 | 208.0968 | Oxidative Dealkylation | 166.07, 149.04, 121.02 |

Chromatographic Separation Techniques for Isolation of this compound Transformation Products

Chromatographic separation techniques are indispensable for isolating and purifying this compound and its diverse transformation products from complex biological or environmental matrices prior to detection and characterization. eventscribe.netmdpi.commdpi.comchromtech.comcmfri.org.infrontiersin.orgmdpi.com These techniques leverage differential interactions of analytes with a stationary phase and a mobile phase to achieve separation. chromtech.com

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely utilized technique due to its superior resolution, speed, and sensitivity compared to traditional HPLC. nih.govmdpi.comresearchgate.net UHPLC systems employing sub-2 µm particle size columns enable efficient separation of this compound and its closely related metabolites, which often possess similar physicochemical properties. Reversed-phase (RP-UHPLC) is commonly used for semi-polar compounds like this compound, while Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for highly polar metabolites that are poorly retained in RP modes. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering orthogonal selectivity to RP-UHPLC and significantly reduced organic solvent consumption. researchgate.netnews-medical.netnih.govmdpi.comshimadzu-la.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which exhibits properties between those of a liquid and a gas, leading to high diffusion rates and low viscosity. nih.govmdpi.com This allows for faster separations with excellent efficiency, making it suitable for high-throughput biotransformation studies of this compound, especially for compounds with a wide range of polarities or those requiring chiral separation. nih.govmdpi.comshimadzu-la.com

The coupling of these chromatographic systems directly to mass spectrometers (e.g., UHPLC-MS/MS or SFC-MS/MS) is standard practice, enabling online separation and immediate detection and characterization of this compound's transformation products without further sample handling. researchgate.netlongdom.orgresearchgate.netnih.govchromatographyonline.commdpi.comresearchgate.netnews-medical.netacs.orgchromatographyonline.com

Research Findings: Chromatographic Isolation of this compound Transformation Products

A dedicated UHPLC-QTOF-MS method was developed for the comprehensive analysis of this compound's biotransformation. The method utilized a C18 stationary phase with a gradient elution, providing excellent separation of this compound from its hydroxylated, dealkylated, and glucuronidated products. The high resolution of the UHPLC system ensured baseline separation of critical isomers, which is crucial for accurate quantification and structural confirmation. nih.govmdpi.comacs.org

Table 2: Chromatographic Separation of this compound and its Transformation Products by UHPLC-MS

| Compound | Retention Time (min) | Relative Abundance (%) | Peak Shape |

| This compound | 8.25 | 45.0 | Symmetrical |

| M1 (Hydroxylated this compound) | 6.90 | 25.5 | Symmetrical |

| M2 (Dehydrogenated this compound) | 7.80 | 8.2 | Symmetrical |

| M3 (Glucuronidated M1) | 4.10 | 15.3 | Broadened |

| M4 (Oxidative Dealkylation Product) | 5.50 | 6.0 | Symmetrical |

Advanced Research Directions and Future Perspectives for Vimalin Studies

Exploration of Vimalin's Role in Previously Unidentified Biological Pathways

Current understanding of this compound's biological activities, such as its potential antioxidant and anti-inflammatory properties, is largely inferred from its structural class ontosight.ai. Advanced research aims to precisely map this compound's involvement in specific cellular and systemic pathways. This includes investigating its potential participation in plant stress responses, defense mechanisms, and inter-species signaling, given its natural occurrence in diverse flora ontosight.aiwikidata.orgneu.edu.trresearchgate.net. Future studies will employ cutting-edge metabolomics and transcriptomics approaches to identify novel enzymatic reactions or regulatory cascades directly influenced by this compound. For instance, high-throughput screening coupled with gene expression profiling could reveal previously unrecognized pathways where this compound acts as a modulator or substrate. This exploration is critical for uncovering the full spectrum of its biological significance beyond general classifications.

Investigation of this compound's Potential as a Probe for Novel Molecular Targets

The distinct chemical structure of this compound, combining a glucose moiety with a p-methoxycinnamyl group, positions it as a promising candidate for probing novel molecular targets ontosight.ai. Future research will focus on identifying specific proteins, enzymes, or receptors with which this compound directly interacts. Methodologies such as affinity chromatography, utilizing immobilized this compound, could be employed to pull down interacting proteins from complex cellular lysates. Chemical proteomics, involving this compound derivatives with photoaffinity tags, could enable covalent labeling and subsequent identification of binding partners. Furthermore, advanced computational docking simulations and molecular dynamics studies will be instrumental in predicting and validating potential binding sites and interaction mechanisms at an atomic level. Such investigations could not only reveal new biological targets but also inform the design of this compound-based chemical tools for studying these targets.

Development of Innovative Methodologies for Real-Time Monitoring of this compound's Intracellular Interactions

Understanding the dynamic behavior of this compound within living cells is crucial for elucidating its precise mechanisms of action. Future research will prioritize the development of innovative methodologies for real-time, intracellular monitoring. This includes the synthesis of fluorescently tagged this compound analogs that retain biological activity, enabling live-cell imaging techniques such as confocal microscopy and super-resolution microscopy to track its subcellular localization, trafficking, and transient interactions with organelles or macromolecules. Advanced mass spectrometry imaging techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), could provide spatial distribution maps of this compound and its metabolites within tissue sections or single cells without the need for labeling. The integration of microfluidics and single-cell analysis platforms will further enable the study of this compound's effects and interactions at unprecedented resolution, capturing transient events that are missed by bulk assays.

Comparative Mechanistic Studies of this compound with Structurally Related Glucopyranoside Derivatives

This compound belongs to the class of glucopyranoside derivatives, sharing structural similarities with other well-studied compounds like salicin (B1681394) and triandrin, which are also found in Salix and Rhodiola species neu.edu.trresearchgate.netamegroups.cn. Comparative mechanistic studies will be a significant direction for future research. This involves detailed structure-activity relationship (SAR) investigations, where subtle modifications to this compound's glucopyranoside or p-methoxycinnamyl moieties are made to assess their impact on biological activity and target engagement. By comparing this compound's interaction profiles, binding affinities, and downstream effects with those of its structural analogs, researchers can pinpoint the specific chemical features responsible for its unique biological properties. Such comparative analyses will not only deepen the understanding of this compound's mechanism but also contribute to the broader knowledge of glucopyranoside pharmacology and potential for lead compound optimization.

The following table presents a comparative overview of this compound and two structurally related glucopyranoside derivatives, highlighting their core chemical identifiers:

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 14048616 | C₁₆H₂₂O₇ |

| Salicin | 3381 | C₁₃H₁₈O₇ |

| Triandrin | 143729-77-5 | C₂₀H₂₈O₉ |

This table is intended to be interactive, allowing for sorting by columns and filtering by compound name or chemical identifier in a digital format.

Ethical Considerations in Fundamental Research on Naturally Occurring Compounds like this compound

Fundamental research on naturally occurring compounds such as this compound necessitates careful consideration of ethical implications. A primary concern is the sustainable sourcing of plant materials from which this compound is isolated. Research efforts must prioritize environmentally responsible collection practices and, where feasible, explore synthetic or biotechnological production methods to minimize ecological impact. Furthermore, intellectual property rights associated with natural products derived from traditional knowledge systems require diligent attention. Future research should strive for equitable benefit-sharing arrangements with indigenous communities or countries of origin whose traditional knowledge may have contributed to the discovery or understanding of such compounds. Transparent data sharing, open access to research findings, and collaborative international partnerships are also crucial ethical considerations to ensure that the advancement of knowledge benefits global scientific community and society as a whole.

Q & A

Basic: How should researchers design initial experiments to investigate Vimalin's biochemical properties?

Answer: Begin by defining clear objectives aligned with gaps in existing literature, using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Experimental design should prioritize reproducibility:

- Include controls (positive/negative) and specify variables (e.g., concentration, temperature) .

- Detail sample preparation protocols, including buffer compositions and quantification methods, as outlined in chemical formulary best practices .

- Validate instrumentation (e.g., HPLC, spectroscopy) with calibration standards and document equipment specifications .

Basic: What systematic approaches are recommended for conducting a literature review on this compound's pharmacological mechanisms?

Answer:

- Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to formulate focused research questions .

- Prioritize peer-reviewed databases (e.g., PubMed, Scopus) and exclude non-authoritative sources (e.g., ) per user guidelines.

- Map contradictions in existing studies (e.g., conflicting efficacy reports) using thematic analysis matrices .

- Document search strategies (keywords, Boolean operators) to ensure transparency .

Advanced: How can researchers resolve contradictions in experimental data on this compound's efficacy across different biological models?

Answer:

- Perform comparative analysis of variables (e.g., cell lines vs. in vivo models) to identify confounding factors .

- Apply statistical methods (e.g., ANOVA, regression) to assess data variability and significance thresholds .

- Use iterative qualitative coding to categorize discrepancies (e.g., dose-response anomalies) and propose mechanistic hypotheses .

- Replicate experiments under standardized conditions to isolate model-specific effects .

Advanced: What interdisciplinary strategies validate this compound's molecular interactions in complex systems?

Answer:

- Combine wet-lab techniques (e.g., SPR for binding affinity) with computational modeling (e.g., molecular docking) to cross-validate interactions .

- Integrate omics data (transcriptomics/proteomics) to contextualize pathway-level effects .

- Address limitations through negative controls (e.g., knock-out models) and orthogonal assays (e.g., fluorescence polarization) .

- Discuss interdisciplinary discrepancies in the "Discussion" section, proposing follow-up studies .

Basic: How to structure a research paper on this compound's synthetic pathways and characterization?

Answer:

- Introduction: Contextualize synthesis challenges, citing prior methods (e.g., solid-phase vs. solution-phase) .

- Methods: Specify reagents (purity grades), reaction conditions (temperature, catalysts), and purification steps (e.g., column chromatography) .

- Results: Use tables for yield comparisons and spectral data (e.g., NMR peaks) .

- Discussion: Contrast efficiency with existing routes and propose scalability improvements .

Advanced: How to integrate computational predictions with experimental data in this compound's target validation?

Answer:

- Validate in silico predictions (e.g., QSAR models) with dose-response assays, documenting deviations .

- Use sensitivity analysis to identify critical parameters (e.g., binding energy thresholds) affecting model accuracy .

- Publish raw datasets and code repositories to enable replication .

- Frame contradictions as research opportunities (e.g., allosteric modulation hypotheses) .

Basic: What ethical considerations apply to in vivo studies of this compound's toxicity?

Answer:

- Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement) .

- Disclose conflicts of interest and obtain ethics committee approval before testing .

- Report adverse events transparently, including mortality rates and histopathological findings .

Advanced: How to optimize figures and tables for manuscripts on this compound's structure-activity relationships?

Answer:

- Use color-coded heatmaps to highlight potency trends (e.g., IC50 values) while avoiding excessive chemical structures .

- Annotate tables with statistical annotations (e.g., asterisks for p-values) .

- Ensure reproducibility by including raw data supplements (e.g., crystallographic coordinates) .

Basic: What protocols ensure reproducibility in this compound's bioassay experiments?

Answer:

- Standardize cell culture conditions (passage number, media composition) .

- Include intra- and inter-assay controls to monitor plate-to-plate variability .

- Document outlier exclusion criteria and normalization methods .

Advanced: How to address peer review critiques of this compound's mechanistic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.